molecular formula C12H15BN2O6 B8204561 2,6-Dimethoxypyridine-3-boronic acid mida ester

2,6-Dimethoxypyridine-3-boronic acid mida ester

Cat. No.: B8204561
M. Wt: 294.07 g/mol
InChI Key: JJZIQYFQLIPRMD-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3-boronic acid mida ester is a boronic acid derivative that is widely used in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyridine-3-boronic acid MIDA ester typically involves the reaction of 2,6-dimethoxypyridine with boronic acid in the presence of a MIDA (N-methyliminodiacetic acid) ligand. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-3-boronic acid MIDA ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2,6-Dimethoxypyridine-3-boronic acid MIDA ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3-boronic acid MIDA ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, enabling the transfer of functional groups to the target molecule. This process is crucial in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxy-3-pyridineboronic acid
  • Phenylboronic acid pinacol ester
  • Thiophene-3-boronic acid MIDA ester

Uniqueness

2,6-Dimethoxypyridine-3-boronic acid MIDA ester is unique due to its high stability and ease of handling compared to other boronic acid derivatives. Its ability to form stable complexes with metal catalysts makes it particularly valuable in cross-coupling reactions. Additionally, its enhanced binding capacity with certain anticancer drugs sets it apart from other similar compounds .

Properties

IUPAC Name

2-(2,6-dimethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O6/c1-15-6-10(16)20-13(21-11(17)7-15)8-4-5-9(18-2)14-12(8)19-3/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIQYFQLIPRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(N=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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